Basic green 4
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
| Record name | C.I. BASIC GREEN 4 | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
| Record name | Malachite green | |
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DSSTOX Substance ID |
DTXSID1025512 | |
| Record name | Malachite green | |
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Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
| Record name | C.I. BASIC GREEN 4 | |
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| Record name | Malachite Green | |
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Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
| Record name | MALACHITE GREEN | |
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Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
| Record name | MALACHITE GREEN | |
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Color/Form |
Green crystals with metallic luster | |
CAS No. |
569-64-2 | |
| Record name | C.I. BASIC GREEN 4 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Malachite green | |
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| Record name | Malachite green | |
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| Record name | MALACHITE GREEN | |
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| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
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| Record name | Malachite green | |
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| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
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| Record name | MALACHITE GREEN | |
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| Record name | MALACHITE GREEN | |
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Synthesis and Derivatization of Malachite Green Cation
Classical Synthetic Pathways for Malachite Green and its Cationic Form
The traditional synthesis of malachite green is a two-step process that begins with the formation of its colorless leuco form, followed by an oxidation step to yield the colored cation. wikipedia.org
Condensation Reactions in Malachite Green Cation Synthesis
The initial and pivotal step in the synthesis of malachite green is the condensation reaction between benzaldehyde (B42025) and dimethylaniline. wikipedia.orgmacsenlab.com This reaction, typically carried out in the presence of a condensing agent such as sulfuric acid, zinc chloride, or oxalate (B1200264) salts, yields leucomalachite green (LMG). wikipedia.orgnih.gov The molecular ratio of benzaldehyde to dimethylaniline is a critical parameter, with a 1:2 ratio being standard for this process. wikipedia.orgslideshare.net The reaction proceeds through a C7-carbinolic intermediate which is then treated with hydrochloric acid to form the final LMG product. researchgate.net
The general chemical equation for this condensation is: C₆H₅CHO + 2C₆H₅N(CH₃)₂ → C₆H₅CH(C₆H₄N(CH₃)₂)₂ + H₂O macsenlab.com
Oxidation of Leucomalachite Green Precursors to Malachite Green Cation
The colorless leucomalachite green is subsequently oxidized to produce the intensely colored malachite green cation. wikipedia.org This transformation is crucial as only the cationic form possesses the extended π-delocalization necessary for absorbing visible light, resulting in its characteristic green hue. wikipedia.orgresearchgate.net
A variety of oxidizing agents can be employed for this step, with manganese dioxide and lead (IV) oxide being common choices. wikipedia.orgnih.gov The oxidation is typically conducted in the presence of hydrochloric acid. nih.gov The reaction can be represented as:
C₆H₅CH(C₆H₄N(CH₃)₂)₂ + HCl + ½O₂ → [C₆H₅C(C₆H₄N(CH₃)₂)₂]Cl + H₂O macsenlab.com
Interestingly, research has shown that the oxidation of leucomalachite green to the malachite green dye can also be induced by free radicals. researchgate.net Furthermore, the oxidation of LMG to the chromic malachite green can be achieved quantitatively using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, a technique utilized in analytical methods for the determination of total malachite green residues. fda.gov
Catalytic Approaches in Malachite Green Cation Synthesis
In pursuit of more efficient and environmentally benign synthetic routes, catalytic methods for the synthesis of malachite green have been explored. Novel processes have been developed that utilize catalytic oxidation with atmospheric oxygen or hydrogen peroxide. nih.gov Research has also investigated the efficacy of various catalysts in the condensation step. For instance, the use of tin (IV) chloride (SnCl₄) as a catalyst has been shown to provide a better yield compared to other acid catalysts, with the added benefits of lower reaction temperatures and shorter reaction times. journalcmpr.com
The influence of the catalyst on the reaction yield has been systematically studied, comparing catalysts like hydrochloric acid, tin tetrachloride, and p-toluenesulfonic acid. journalcmpr.com Additionally, catalytic ozonation using a chemically modified clay sample (P1-PILCs) has been shown to be highly effective in the degradation of malachite green, significantly reducing the process time. uaic.ro The use of metallic nanoparticles, such as silver, loaded onto polymeric systems has also demonstrated high catalytic activity for the degradation of malachite green at ambient temperatures. researchgate.net
Synthesis of N-Demethylated Metabolites of Malachite Green and Leucomalachite Green
The metabolic fate of malachite green involves sequential N-demethylation, leading to a series of metabolites. The synthesis of these N-demethylated derivatives is crucial for metabolic studies and for understanding the potential genotoxicity of malachite green exposure. nih.govacs.org
Methods for Preparing N-Demethylated Malachite Green Cation Derivatives
A versatile method for the synthesis of N-demethylated metabolites of both malachite green and leucomalachite green has been developed. nih.govacs.org This synthetic route involves the coupling of 4-(dimethylamino)benzophenone (B186975) or 4-nitrobenzophenone (B109985) with aryllithium reagents derived from appropriately substituted 4-bromoaniline (B143363) derivatives. researchgate.netnih.govacs.org The subsequent treatment of the intermediate product with hydrochloric acid in refluxing methanol (B129727) yields the desired N-demethylated cationic malachite green analogues. researchgate.netnih.govacs.org This procedure is general and can be extended to prepare N-demethylated metabolites of other structurally related N-methylated triphenylmethane (B1682552) dyes. nih.govacs.org The resulting N-demethylated derivatives include monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- forms. researchgate.netnih.govacs.org
| Starting Material | Reagent | Product |
| 4-(dimethylamino)benzophenone or 4-nitrobenzophenone | Aryllithium reagents from substituted 4-bromoanilines | N-Demethylated Malachite Green Cation Derivatives |
| Benzaldehyde and N,N-dimethylaniline | Sulfuric acid or other condensing agents | Leucomalachite Green |
| Leucomalachite Green | Oxidizing agent (e.g., MnO₂) | Malachite Green Cation |
Synthesis of Labeled Malachite Green Cation for Spectroscopic Analysis
To aid in the detailed spectroscopic analysis and assignment of spectral data for malachite green and its metabolites, isotopically labeled versions of the compound have been synthesized. Specifically, ¹³C₇-labeled malachite green and leucomalachite green have been prepared. nih.govacs.org The availability of these labeled standards has been instrumental in the extensive ¹H and ¹³C spectral assignments of the N-demethylated metabolites. nih.govacs.org
Furthermore, an efficient synthesis of stable isotope-labeled D₁₂-Malachite Green has been reported, using CD₃OD as a precursor through methylation, condensation, and oxidation steps. xml-journal.net This deuterated internal standard is valuable for use in food safety analysis. xml-journal.net The synthesis of selectively ¹⁵N- or ¹³C-labeled malachite green has also been described, which is crucial for detailed mechanistic studies and understanding the interactions of the dye with biological macromolecules. researchgate.netresearchgate.net
| Labeled Precursor | Labeling Position | Application |
| ¹³C-labeled reagents | C₇ position | ¹H and ¹³C spectral assignments of metabolites |
| CD₃OD | Methyl groups | Internal standard for food safety analysis |
| ¹⁵N or ¹³C precursors | Specific atoms | Mechanistic studies and biomolecular interactions |
Design and Synthesis of Photoresponsive Malachite Green Cation Derivatives
The development of photoresponsive materials often leverages molecules that can undergo significant structural and electronic changes upon exposure to light. Malachite green (MG) is one such molecule, capable of converting from a colorless, nonionic leuco form to a brightly colored cationic form upon photoirradiation. tandfonline.comcaltech.edu This transformation is driven by the ionization of the molecule when exposed to UV light, which generates a positive charge and a dramatic change in properties like polarity and light absorption. caltech.eduscience.gov This characteristic makes malachite green derivatives ideal candidates for creating materials that can be controlled spatiotemporally with a light signal. nih.govtandfonline.com Researchers have focused on designing and synthesizing derivatives of malachite green that can be readily incorporated into larger systems, such as biopolymers or synthetic polymers, to impart photoresponsiveness to the final material. tandfonline.com
A key strategy for integrating malachite green into other structures is to functionalize it with a reactive group suitable for conjugation, such as a carboxylic acid. This functional group provides a handle for forming covalent bonds, typically amide linkages, with other molecules like peptides, proteins, or polymers. tandfonline.comnih.gov
Several synthetic routes have been developed to produce malachite green derivatives bearing a carboxylic acid group. One approach involves a multi-step synthesis starting from precursors that are built up to form the triphenylmethane scaffold with the desired functional group. For example, derivatives have been prepared where a carboxyl group is attached to one of the phenyl rings. tandfonline.comresearchgate.net A series of carboxylic acid derivatives of malachite green were synthesized to identify a compound that could be rapidly and quantitatively converted to its cationic form upon photoirradiation. nih.govtandfonline.com The synthesis can involve reactions such as Suzuki coupling to introduce a carboxyl-functionalized phenyl group, followed by hydrolysis of an ester to yield the final carboxylic acid. tandfonline.com
Another example includes the synthesis of meta- or para-substituted carboxylated malachite green analogs. researchgate.netresearchgate.net These derivatives were subsequently coupled with other complex molecules, such as acetylated piperazinylamide spacered triterpenoic acids (oleanolic and ursolic acid), demonstrating the utility of the carboxyl group for creating elaborate molecular conjugates. researchgate.net The specific placement of the carboxyl group (meta vs. para position) was found to influence the biological activity of the final conjugate. researchgate.net The successful synthesis of these derivatives paves the way for imparting the photoresponsive properties of the malachite green cation to a wide array of materials through chemical conjugation. tandfonline.com
The incorporation of malachite green into polymeric structures is a primary method for creating functional, photoresponsive materials. This integration can be achieved through two main strategies: grafting pre-functionalized malachite green derivatives onto a polymer backbone or by copolymerizing a malachite green monomer with other monomers.
One successful approach involves conjugating a carboxylic acid derivative of malachite green to a cationic comb-type copolymer, specifically poly(allylamine)-graft-poly(ethylene glycol). tandfonline.comnih.govtandfonline.com The conjugation is achieved through a condensation reaction between the carboxylic acid on the malachite green derivative and the amine groups on the poly(allylamine) backbone. tandfonline.com Upon photoirradiation, the copolymer containing just 9 mol% of the malachite green derivative exhibited enhanced biological activity, demonstrating an effective transfer of photoresponsiveness to the polymer. nih.gov The ionic interactions of such copolymers play a crucial role in their function. tandfonline.com
An alternative strategy is to first synthesize a vinyl derivative of malachite green, such as triphenylmethane leucohydroxide vinyl monomer (VN-MG-OH), which can then be copolymerized with other monomers like acrylamides. caltech.edu This method aims to create linear copolymers with malachite green chromophores integrated directly into the polymer chain. caltech.edu However, this approach can be challenging, as research has shown that malachite green can have detrimental effects on free-radical polymerization, a common method for creating such polymers. caltech.edu Despite these challenges, linear copolymers of acrylamides and malachite green vinyl monomers have been reported in the literature. caltech.edu The photoirradiation-dependent interactions of malachite green-bearing copolymers of acrylamide, N,N-dimethylacrylamide, and vinyl alcohol with DNA have been previously studied. tandfonline.com These polymeric structures are of interest for developing photoresponsive hydrogel networks and polymer brushes on surfaces. caltech.edu
Analytical Methodologies for Malachite Green Cation
Spectroscopic Techniques for Malachite Green Cation Detection and Quantification
Spectroscopic techniques form the cornerstone of analytical approaches for the malachite green cation. These methods leverage the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data. Techniques such as UV-Visible Spectroscopy, Fluorescence Spectrometry, and Infrared Spectroscopy are widely utilized.
UV-Visible spectroscopy is a fundamental technique for analyzing malachite green, primarily because the cation's structure contains a chromophore that absorbs light in the visible region of the spectrum. aip.org This absorption is directly proportional to its concentration, a principle that is extensively used for its quantification in various samples. nih.govfrontiersin.org
The intense green color of the malachite green cation is the result of a strong absorption band in the visible spectrum, with a maximum absorbance (λmax) reported between 614 nm and 621 nm. nih.govwikipedia.orgresearchgate.netscribd.com The exact position of this peak can be influenced by factors such as the solvent and the pH of the solution. uaic.ro In alkaline conditions (pH > 12), the green color is lost as the cation converts to its colorless carbinol base form. nih.gov
The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for quantitative analysis. Reported values for the malachite green cation vary across the literature, which can be attributed to different experimental conditions such as solvent and pH. wikipedia.orguaic.roaatbio.com
| Reported Molar Extinction Coefficient (ε) | Wavelength (nm) | Source |
|---|---|---|
| 105,000 M⁻¹ cm⁻¹ | 621 nm | wikipedia.orgscribd.com |
| 74,300 M⁻¹ cm⁻¹ | 614 nm | researchgate.net |
| 14,899 M⁻¹ cm⁻¹ | Not Specified | aatbio.com |
| 2,706 M⁻¹ cm⁻¹ | 618 nm | uaic.ro |
Spectrophotometry is a common and direct method for determining the concentration of malachite green in environmental water samples. nih.govresearchgate.net However, due to the typically low concentrations found in natural waters, a pre-concentration step is often necessary before analysis to bring the dye within the instrument's detection range. nih.gov Solid-phase extraction (SPE) is a widely used pre-treatment technique. mdpi.com One such method involves using surfactant-coated alumina (B75360) to extract and concentrate the dye from a large volume of water. tandfonline.comtandfonline.com The captured malachite green is then eluted with a small volume of a solvent like acetonitrile (B52724) and quantified spectrophotometrically. tandfonline.comtandfonline.com The reliability of these spectrophotometric methods is often confirmed by comparing the results with more sophisticated techniques like high-performance liquid chromatography (HPLC). tandfonline.com
| Methodology | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|
| Pre-concentration on SDS-coated alumina | 5–100 µg L⁻¹ | 3.2 µg L⁻¹ | tandfonline.comtandfonline.com |
| Direct determination in acetic acid-sodium acetate (B1210297) buffer | 0–6.0 µg/mL | 0.13 µg/mL | researchgate.net |
| Nanosilver-catalyzed oxidation | 8.0 × 10⁻⁹–2.0 × 10⁻⁷ mol L⁻¹ | 2.0 × 10⁻⁹ mol L⁻¹ | nih.gov |
UV-Vis spectroscopy is a valuable tool for studying the interactions between the malachite green cation and various nanoparticles. researchgate.net In photocatalysis, for instance, the degradation of malachite green by titanium dioxide (TiO₂) nanoparticles under UV irradiation is monitored by tracking the decrease in the dye's characteristic absorbance peak at approximately 617 nm. scirp.orgmdpi.com A reduction in absorbance indicates the breakdown of the dye's chromophoric structure. aip.orgmdpi.com
The interaction with metallic nanoparticles, such as gold, can also be observed. Studies have shown that gold nanoparticles interact strongly with the cationic dye, which can result in changes to the absorption spectrum. researchgate.net For example, the titration of malachite green with gold nanoparticles has been shown to produce a small shoulder peak at a longer wavelength (around 685 nm), which is indicative of nanoparticle aggregation induced by the dye. researchgate.net
Fluorescence spectrometry offers a highly sensitive and rapid alternative for the detection of malachite green. scispace.comrsc.org This technique is often more sensitive than absorption spectroscopy and can be used to detect trace amounts of the compound. scispace.com
One prominent method is based on fluorescence quenching. A europium-based coordination polymer, Eu(PDCA)₂(H₂O)₆, has been developed as a fluorescent probe. rsc.orgrsc.orgresearchgate.net In its natural state, this polymer suspension exhibits fluorescence. However, upon the addition of malachite green, the fluorescence is significantly quenched. rsc.orgrsc.org This quenching effect is attributed to a competition in absorbing the excitation light source energy between the probe and the malachite green cation, which has a wide absorption band. nih.govsemanticscholar.org This method demonstrates high sensitivity and selectivity, with a reported detection limit for malachite green as low as 0.039 μM. scispace.comrsc.orgrsc.org
Another innovative fluorescence-based approach utilizes a specific aptamer for malachite green in conjunction with SYBR Green I (SGI), a fluorescent dye. nih.gov SGI exhibits strong fluorescence when it intercalates into the double-stranded structure of the aptamer. When malachite green is introduced, it binds specifically to the aptamer, causing a conformational change that releases the SGI. This release leads to a quenching of the fluorescence signal, which is proportional to the concentration of malachite green. nih.gov This method has a reported linear detection range from 0.02 μmol L⁻¹ to 1.0 μmol L⁻¹. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique used for the structural characterization of the malachite green cation and to investigate its interactions with other materials. science.govsemanticscholar.org The FTIR spectrum of malachite green displays a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. These include peaks associated with C=C stretching vibrations within the aromatic rings and vibrations of the tertiary aromatic amine groups. researchgate.netresearchgate.net
FTIR is particularly useful in adsorption and degradation studies. By comparing the spectra of an adsorbent material before and after it has been exposed to a malachite green solution, researchers can confirm the presence of the dye on the material's surface. researchgate.netsciengine.com Shifts in the positions or changes in the intensity of characteristic peaks can provide insights into the nature of the interaction and identify the specific functional groups involved in the binding process. researchgate.net Furthermore, in degradation studies, FTIR can be used to characterize catalysts before and after the reaction to confirm their structural stability. semanticscholar.org
UV-Visible Spectroscopy for Malachite Green Cation Analysis
Chromatographic Techniques for Malachite Green Cation and Metabolites
Chromatographic methods are widely utilized for the separation and determination of malachite green and leucomalachite green. These techniques offer high sensitivity and selectivity, making them suitable for trace-level analysis in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Malachite Green Cation and Leucomalachite Green.mdpi.comnih.govspectroscopyonline.comchromatographyonline.comresearchgate.netnih.govscispace.comtandfonline.commhlw.go.jpscispace.comresearchgate.netlcms.czmdpi.comnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of malachite green and its metabolite, leucomalachite green. spectroscopyonline.comchromatographyonline.com This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, enabling the accurate identification and quantification of these compounds at very low concentrations. spectroscopyonline.comchromatographyonline.com
LC-MS/MS methods are typically designed to measure both malachite green and leucomalachite green simultaneously. nih.gov The analysis is often performed using positive-ion electrospray ionization (ESI), where the analytes are identified and quantified based on specific ion transitions monitored in multiple reaction monitoring (MRM) mode. nih.govtandfonline.comresearchgate.net This approach enhances the specificity of the analysis, minimizing interference from the sample matrix. spectroscopyonline.com In some applications, a post-column oxidation step is employed to convert leucomalachite green to its colored form, malachite green, prior to detection. nih.govtandfonline.comscispace.comresearchgate.net However, MS-based methods can detect both forms without this conversion step. spectroscopyonline.comchromatographyonline.com
The development of robust LC-MS/MS methods for analyzing malachite green in environmental samples involves careful optimization of several experimental parameters. mdpi.comresearchgate.netmdpi.com This includes the selection of an appropriate mobile phase, optimization of mass spectrometry conditions, and the development of an effective sample extraction procedure. mdpi.comresearchgate.netmdpi.com
A common approach involves using a mobile phase consisting of an organic solvent like ethanol (B145695) or acetonitrile and an acidic aqueous solution, such as water with formic acid. mdpi.comspectroscopyonline.comresearchgate.netmdpi.com For instance, one method utilized a mobile phase of ethanol and 0.1% formic acid in a 1.5:1.0 ratio. mdpi.comresearchgate.netmdpi.com The optimization of MS/MS conditions includes selecting precursor and product ions for both malachite green and its internal standard, as well as optimizing collision energies. lcms.cz
Sample preparation is a critical step, often involving solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. mdpi.comresearchgate.netmdpi.com For example, a novel adsorbent, wood apple hydrochar, has been successfully used as an SPE sorbent for extracting malachite green from industrial wastewater. mdpi.comresearchgate.net
Method validation is essential to ensure the reliability and accuracy of the analytical results. Key validation parameters include linearity, precision, and recovery.
Linearity is assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between the concentration and the instrument response (peak area) is expected. For example, one study demonstrated linearity for malachite green in the concentration range of 0.1 to 10 mg/L with a correlation coefficient of 0.9995. mdpi.comresearchgate.netmdpi.com Another study on roasted eel meat showed excellent linearity in the range of 0.05–8.0 μg/kg. spectroscopyonline.com
Precision reflects the reproducibility of the method and is typically expressed as the percent relative standard deviation (%RSD). Studies have reported %RSD values between 0.709% and 1.893% for malachite green analysis, indicating good reproducibility. mdpi.comresearchgate.netmdpi.com For roasted eel samples, the RSD% ranged from 3.7% to 11%. spectroscopyonline.com
Recovery experiments are performed to evaluate the efficiency of the extraction procedure. This is done by spiking blank samples with a known amount of the analyte and measuring the recovered concentration. Reported recovery rates for malachite green are often excellent, ranging from 97.28% to 98.75% in environmental water samples and 90–106% in roasted eel. mdpi.comspectroscopyonline.comresearchgate.netmdpi.com
Table 1: Validation Parameters for LC-MS/MS Analysis of Malachite Green
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 0.1 to 10 mg/L | mdpi.comresearchgate.netmdpi.com |
| Correlation Coefficient (r²) | 0.9995 | mdpi.comresearchgate.netmdpi.com |
| Precision (%RSD) | 0.709% – 1.893% | mdpi.comresearchgate.netmdpi.com |
| Recovery | 97.28% – 98.75% | mdpi.comresearchgate.netmdpi.com |
LC-MS/MS is a widely used technique for the determination of malachite green and its metabolite, leucomalachite green, in aquaculture water samples. scispace.comworktribe.com The high sensitivity and specificity of this method allow for the detection of these compounds at the low concentrations typically found in environmental waters. nih.gov To enhance detection limits, a pre-treatment step to concentrate the dye before analysis is often necessary. nih.gov Techniques such as solid-phase extraction are commonly employed for this purpose. nih.gov The minimum required performance limit (MRPL) for the total of malachite green and leucomalachite green has been set at 2 µg/kg by some regulatory bodies. scispace.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors.worktribe.com
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of malachite green. worktribe.com It can be coupled with various detectors, each offering different levels of sensitivity and selectivity. scispace.comworktribe.com
Commonly used detectors include:
Visible (Vis) or Diode Array Detectors (DAD) : These detectors measure the absorbance of light by the colored malachite green cation. scispace.comresearchgate.net While relatively inexpensive, their sensitivity can be limited, and they are not suitable for the direct detection of the colorless leucomalachite green. chromatographyonline.comscispace.com To detect both forms, a post-column oxidation step is often required to convert leucomalachite green to malachite green. chromatographyonline.comscispace.comnih.gov
Fluorescence Detectors : Leucomalachite green is fluorescent, allowing for its direct detection with high sensitivity. nih.govresearchgate.net This method can be used in conjunction with a visible detector to analyze both compounds simultaneously without the need for post-column oxidation. researchgate.net
Mass Spectrometry (MS) : As discussed previously, coupling HPLC with MS provides the highest level of sensitivity and specificity for both malachite green and leucomalachite green. chromatographyonline.com
The choice of detector depends on the specific requirements of the analysis, including the desired detection limits and the complexity of the sample matrix. scispace.com
Electrochemical Methods for Malachite Green Cation Analysis
Electrochemical methods offer a promising alternative to chromatographic techniques for the determination of malachite green. worktribe.com These methods are generally characterized by their high sensitivity, rapid response, low cost, and potential for in-field applications. worktribe.com
Adsorptive stripping voltammetry is one such technique that has been developed for the analysis of malachite green in fish farm water. worktribe.com This method involves the preconcentration of the analyte onto the surface of a working electrode, followed by a voltammetric scan to measure the current response. Studies have shown that the electrochemical behavior of malachite green is pH-dependent. worktribe.com At an optimal pH of 7.4, leucomalachite green does not interfere with the determination of malachite green. worktribe.com
Using differential pulse voltammetry, a linear calibration plot for malachite green can be obtained in the micromolar concentration range, with good recovery rates in fortified water samples. worktribe.com The use of modified electrodes, such as those incorporating carbon nanotubes, can further enhance the sensitivity of the electrochemical detection of malachite green. worktribe.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Malachite green cation |
| Leucomalachite green |
| Ethanol |
| Formic acid |
| Acetonitrile |
| Lead (IV) oxide |
| Wood apple hydrochar |
| Carbon nanotubes |
| Sodium chloride |
| Citric acid |
| Sodium hydrogen phosphate (B84403) |
| Ammonium acetate |
| Dichloromethane |
| Ascorbic acid |
| Methanol (B129727) |
| Dibutylhydroxytoluene |
| Acetone |
| Perchloric acid |
| Ammonium hydroxide |
| Crystal violet |
| Leucocrystal violet |
| Ciprofloxacin |
| Tetracycline |
| Triton X-100 |
| Sodium hydroxide |
| Potassium borohydride |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
| Gentian violet |
| Leucogentian violet |
| Chloramphenicols |
| Sulfonamides |
| Fluoroquinolones |
Adsorptive Stripping Voltammetry for Trace Determination
Adsorptive stripping voltammetry (AdSV) is a highly sensitive electrochemical technique used for the trace determination of substances that can be preconcentrated onto an electrode surface by adsorption. This method is particularly useful for analyzing malachite green in aqueous samples, such as aquaculture water. worktribe.comcore.ac.uk The process involves two main steps: an accumulation step, where the target analyte (malachite green) is adsorbed onto the working electrode at a specific potential, followed by a stripping step, where the potential is scanned, causing the adsorbed analyte to be electrochemically stripped off, generating a measurable current signal.
The analytical utility of this technique stems from the reactant adsorption of the malachite green cation at and around neutral pH values. worktribe.com Researchers have developed AdSV methods using a glassy carbon electrode, which is more stable compared to chemically modified electrodes. worktribe.com The conditions for analysis, such as the voltammetric waveform, accumulation potential, and accumulation time, are optimized to maximize sensitivity. worktribe.comresearchgate.net
For instance, in one study, the optimal pH for the determination of malachite green was found to be 7.4 using a phosphate buffer, a condition under which its reduced form, leucomalachite green, does not interfere. worktribe.comresearchgate.net Using differential pulse voltammetry as the stripping technique, a linear calibration plot was achieved for malachite green concentrations from 0.2 µM to 1.2 µM, with a detection limit of 0.12 µM. worktribe.com This sensitivity is adequate for monitoring malachite green in environmental water samples. worktribe.com The method has demonstrated good recovery rates in fortified fish farm water samples. worktribe.comresearchgate.net
Table 1: Performance Characteristics of Adsorptive Stripping Voltammetry for Malachite Green Determination
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) | Unmodified electrode | worktribe.com |
| Technique | Differential Pulse Adsorptive Stripping Voltammetry | - | worktribe.com |
| Supporting Electrolyte | 0.1 M Phosphate Buffer | Optimal pH 7.4 | worktribe.comresearchgate.net |
| Linear Range | 0.2 µM - 1.2 µM | Quasi-linear response up to at least 2 µM | worktribe.com |
| Limit of Detection (LOD) | 0.12 µM | Based on a signal-to-noise ratio of 3 | worktribe.com |
| Sensitivity | 0.8311 µA/µM | - | worktribe.comresearchgate.net |
| Accumulation Potential | -0.2 V to +0.4 V | Optimal range for maximum peak current | worktribe.com |
| Mean Recovery | 78.79% - 87.20% | For samples fortified with 0.5 µM and 0.75 µM malachite green | researchgate.net |
Cyclic Voltammetry and Redox Behavior
Cyclic voltammetry (CV) is a fundamental electroanalytical technique used to investigate the redox (reduction-oxidation) behavior of chemical species. worktribe.com For the malachite green cation, CV studies at a glassy carbon electrode have been conducted over a wide pH range (from 2 to 10) to understand its electrochemical mechanism. worktribe.comresearchgate.net These investigations are crucial for developing quantitative analytical methods.
The electrochemical behavior of malachite green is complex and pH-dependent. worktribe.comdu.ac.bd In acidic solutions (e.g., pH 2.0), the cyclic voltammogram shows an oxidation peak corresponding to the oxidation of malachite green. worktribe.com The process is generally found to be diffusion-controlled. worktribe.comresearchgate.net To further elucidate the redox pathway, the electrochemical behavior of leucomalachite green, the reduction product of malachite green, is also studied. worktribe.comcore.ac.uk The oxidation of leucomalachite green produces the same oxidation peak as malachite green, confirming the redox relationship between the two species. worktribe.com When leucomalachite green is oxidized at low pH, the clear solution around the electrode turns green, providing visual evidence of the formation of the malachite green cation. worktribe.com
As the pH increases, the voltammetric peaks of leucomalachite green decrease in magnitude, indicating that it becomes more difficult to oxidize it to malachite green under alkaline conditions. worktribe.com A key finding for analytical purposes is that at a pH of 7.4, leucomalachite green shows very little voltammetric response, meaning it does not interfere with the electrochemical determination of malachite green at this pH. worktribe.comresearchgate.net The electrochemical oxidation of malachite green itself has been characterized as an irreversible, diffusion-controlled process. researchgate.net
Table 2: Key Findings from Cyclic Voltammetry Studies of Malachite Green
| Finding | Description | Significance | Source |
|---|---|---|---|
| Redox Mechanism | Malachite green undergoes an irreversible oxidation. Its reduced form, leucomalachite green, can be oxidized back to malachite green. | Confirms the electrochemical relationship and pathway. | worktribe.comresearchgate.net |
| Controlling Factor | The electrode process is primarily diffusion-controlled. | Indicates that the rate of reaction is governed by the mass transport of the analyte to the electrode surface. | worktribe.comresearchgate.net |
| Effect of pH | Redox behavior is highly dependent on pH. Oxidation of leucomalachite green is favored in acidic conditions and disfavored in alkaline conditions. | Allows for the selection of an optimal pH to maximize sensitivity and minimize interferences. | worktribe.comdu.ac.bd |
| Interference from LMG | At pH 7.4, leucomalachite green (LMG) does not interfere with the voltammetric determination of malachite green. | Crucial for the selective and accurate quantification of malachite green in samples where both forms may be present. | worktribe.comcore.ac.ukresearchgate.net |
Square Wave Voltammetry for Dye Uptake Determination
Square wave voltammetry (SWV) is another sensitive voltammetric technique known for its high speed and effective discrimination against background currents. It has been successfully applied to study the uptake of malachite green. researchgate.netdeepdyve.com
In a study utilizing a carbon paste electrode (CPE) in a sulfuric acid solution at pH 1.0, the electrochemical behavior of malachite green was investigated using both cyclic voltammetry and square wave voltammetry. researchgate.net The analysis revealed one irreversible oxidation peak at +0.82 V and a pair of quasi-reversible peaks with an oxidation peak at +0.51 V and a reduction peak at +0.48 V (vs. SCE). researchgate.net
The peak currents for all three peaks were found to be proportional to the square root of the scan rate, confirming that the electrode processes are diffusion-controlled. researchgate.net For quantitative purposes, the reduction peak current (Pc) was shown to be proportional to the concentration of malachite green over a range of 8.00 × 10⁻⁶ to 1.0 × 10⁻⁴ mol/L. researchgate.net The limit of detection for this method was determined to be 6.6 × 10⁻⁶ mol/L. researchgate.net This application demonstrates the utility of SWV for quantifying malachite green, which is essential for studies determining its uptake by various materials.
Table 3: Research Findings for Square Wave Voltammetry of Malachite Green
| Parameter | Finding / Value | Conditions / Notes | Source |
|---|---|---|---|
| Working Electrode | Carbon Paste Electrode (CPE) | - | researchgate.net |
| Supporting Electrolyte | Sulfuric Acid Solution | pH 1.0 | researchgate.net |
| Peak Potentials (vs. SCE) | Irreversible Oxidation: +0.82 V; Quasi-reversible Oxidation: +0.51 V; Quasi-reversible Reduction: +0.48 V | Scan rate of 0.1 V/s | researchgate.net |
| Electrode Process | Diffusion-controlled | Peak currents proportional to the square root of the scan rate (0.05 to 0.9 V/s) | researchgate.net |
| Linear Range | 8.00 × 10⁻⁶ - 1.0 × 10⁻⁴ mol/L | Based on the reduction peak current (Pc) | researchgate.net |
| Limit of Detection (LOD) | 6.6 × 10⁻⁶ mol/L | Based on a signal-to-noise ratio of 3 | researchgate.net |
| Diffusion Coefficient | 2.31 × 10⁻⁶ cm²/s | Estimated using chronocoulometry | researchgate.net |
Environmental Fate and Transport of Malachite Green Cation
Adsorption Mechanisms of Malachite Green Cation in Environmental Matrices
The removal of malachite green cation from aqueous solutions is often achieved through adsorption onto various natural and synthetic materials. The efficiency and nature of this adsorption are governed by a combination of interacting forces.
Electrostatic attraction is a primary driving force for the adsorption of the cationic malachite green onto negatively charged surfaces. The surface charge of an adsorbent is often pH-dependent. At a pH above the adsorbent's point of zero charge (pzc), the surface becomes negatively charged, facilitating the attraction of the positively charged malachite green cation nih.gov. This interaction is fundamental to the high adsorption capacities observed for many adsorbents, such as cellulose (B213188) nanofibril aerogels and various biomaterials researchgate.netnih.gov. Conversely, at a pH below the pzc, the adsorbent surface is positively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. Studies have shown that increasing the pH of the solution generally enhances the removal of malachite green due to the increased density of negative charges on the adsorbent surface nih.gov.
Beyond electrostatic forces, hydrogen bonding and π-π interactions play a crucial role in the adsorption of the malachite green cation. Hydrogen bonds can form between the nitrogen atoms in the malachite green molecule and hydroxyl (-OH) or carboxyl (-COOH) groups present on the surface of the adsorbent nih.gov.
The physical structure of the adsorbent, particularly its porosity, influences the adsorption process through a mechanism known as pore filling. Adsorbents with a high surface area and a well-developed porous structure can physically trap malachite green molecules within their pores acs.orgmdpi.com. This mechanism is particularly relevant for materials like porous organic polymers and activated carbons, where the large internal surface area provides ample space for the dye molecules to diffuse into and be retained mdpi.com. The size and shape of the pores relative to the malachite green cation are critical factors in the effectiveness of this mechanism.
To understand the rate and equilibrium of malachite green cation adsorption, kinetic and isotherm models are widely employed. The pseudo-second-order kinetic model is frequently found to best describe the adsorption process, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye mdpi.comresearchgate.netrsc.orgneliti.com.
Adsorption isotherms, which describe the equilibrium distribution of the dye between the solid and liquid phases, are commonly analyzed using the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites nih.govresearchgate.net. A good fit to the Langmuir model indicates that a single layer of malachite green molecules forms on the adsorbent surface. The Freundlich model, on the other hand, is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities nih.govnih.gov. The applicability of one model over the other provides insights into the nature of the adsorbent surface and the adsorption mechanism.
Interactive Table: Adsorption Kinetic Parameters for Malachite Green Cation on Various Adsorbents
| Adsorbent | Pseudo-second-order Rate Constant (k₂) (g/mg·min) | Adsorption Capacity (qₑ, exp) (mg/g) | Reference |
|---|---|---|---|
| Kiwi Peel (KP) | Not specified | Not specified | nih.gov |
| Nitric Acid Modified Kiwi Peel (NA-KP) | Not specified | Not specified | nih.gov |
| Cellulose Nanofibril Aerogels | Not specified | 212.7 | researchgate.net |
| Phytogenic Magnetic Nanoparticles | Not specified | 81.2 | rsc.org |
Interactive Table: Adsorption Isotherm Parameters for Malachite Green Cation on Various Adsorbents
| Adsorbent | Langmuir Maximum Adsorption Capacity (qₘ) (mg/g) | Langmuir Constant (Kₗ) (L/mg) | Freundlich Constant (Kբ) (mg/g)(L/mg)¹/ⁿ | Freundlich Intensity (n) | Reference |
|---|---|---|---|---|---|
| Kiwi Peel (KP) | 297.15 | Not specified | Not specified | Not specified | nih.gov |
| Nitric Acid Modified Kiwi Peel (NA-KP) | 580.61 | Not specified | Not specified | Not specified | nih.gov |
| Bentonite (B74815) | 90.9 | 0.23 | 14.2 | 2.1 | researchgate.net |
| Amberlyst 15 | 142.86 | 0.14 | 33.6 | 2.5 | nih.gov |
Degradation Pathways of Malachite Green Cation
In addition to adsorption, the malachite green cation can be removed from the environment through degradation processes, with photolytic degradation being a significant pathway.
The photolytic degradation of malachite green involves the breakdown of the dye molecule upon exposure to light, particularly ultraviolet (UV) radiation. This process can be enhanced by the presence of photocatalysts. The primary mechanisms of photolytic degradation include N-demethylation, hydroxylation, and cleavage of the conjugated triphenylmethane (B1682552) structure researchgate.netresearchgate.netnih.gov.
N-demethylation: This process involves the sequential removal of methyl groups from the dimethylamino moieties of the malachite green molecule.
Hydroxylation: Hydroxyl radicals, which can be generated during photocatalysis, can attack the aromatic rings of the dye, leading to the formation of hydroxylated intermediates.
Cleavage of the Conjugated Structure: The central carbon-carbon bonds of the triphenylmethane structure can be broken, leading to the formation of smaller aromatic compounds, such as benzophenone (B1666685) derivatives.
These initial degradation steps are followed by further oxidation and ring-opening reactions, ultimately leading to the mineralization of the dye into carbon dioxide, water, and inorganic ions. Research has identified several intermediate products during the photolytic degradation of malachite green, including 4-dimethylaminobenzophenone, 4-aminobenzophenone, and 4-dimethylaminophenol nih.gov. The complete degradation pathway is complex and can involve numerous transient species.
Photolytic Degradation Mechanisms
Photoinduced Degradation at Colloidal-Aqueous Interfaces
The fate and transport of organic contaminants like the malachite green cation are significantly influenced by the presence of colloids, such as natural particulate matter and microplastics, in aquatic environments. nih.gov These minuscule particles offer a substantial surface area, making the chemistry at the particle-aqueous interface a critical factor. nih.gov
Research into the interfacial photokinetics of malachite green cation (MG+) adsorbed on the surface of polystyrene carboxyl (PSC) microspheres suspended in water has revealed that the photoinduced degradation of MG+ is accelerated by approximately tenfold at this noncatalytic particle surface compared to the bulk solution. nih.gov This acceleration, combined with a strong binding affinity, underscores the importance of adsorption and surface photolysis as key transformation pathways for organic compounds in aquatic settings. nih.gov The enrichment of reactive species at these colloidal-aqueous interfaces may further facilitate the decomposition of organic pollutants. nih.gov
N-Demethylated Intermediates in Photolysis
During the photolysis of malachite green, a series of N-demethylated intermediates are formed. nih.govnih.gov Studies utilizing surface electronic spectra have shown that these N-demethylated intermediates of the malachite green cation remain at the colloidal-aqueous interface until they undergo further decomposition. nih.gov The process involves the sequential oxidation of malachite green, leading to various N-demethylated derivatives, including monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- forms, both before and after its reduction to leucomalachite green. nih.gov
Biodegradation of Malachite Green Cation by Microorganisms
Bacterial Strains in Malachite Green Cation Degradation (e.g., Pseudomonas veronii)
Several bacterial strains have demonstrated the ability to efficiently degrade malachite green. Among them, Pseudomonas veronii JW3-6, isolated from a malachite green enrichment culture, has shown significant degradation capabilities over a wide range of temperatures and pH levels. researchgate.netnih.gov Under optimal conditions (32.4 °C, pH 7.1), this strain can degrade 93.5% of a 50 mg/L malachite green solution within seven days. researchgate.netnih.gov Other bacteria, such as Pseudomonas plecoglossicida MG2 and strains of Enterobacter cloacae, have also been identified as effective degraders of malachite green. nih.govbiotechrep.ir
Interactive Data Table: Bacterial Degradation of Malachite Green
| Bacterial Strain | Concentration of Malachite Green (mg/L) | Degradation Efficiency (%) | Time | Reference |
|---|---|---|---|---|
| Pseudomonas veronii JW3-6 | 50 | 93.5 | 7 days | researchgate.netnih.gov |
| Pseudomonas sp. strain DY1 | Not specified | 90-97 | Not specified | nih.gov |
| Streptomyces exfoliates | 100 | 96 | 120 hours | nih.gov |
| Tenacibaculum spp. HMG1 | 20 | 98.8 | 12 hours | nih.gov |
| Pseudomonas sp. YB2 | 1000 | 100 | 12 hours | nih.gov |
| Enterococcus sp. | 20 | 94 | Not specified | nih.gov |
| Pseudomonas plecoglossicide MG2 | 25-50 | ~94.7 | 96 hours | nih.gov |
| Pseudomonas plecoglossicide MG2 | 100 | 81.5 | 120 hours | nih.gov |
| Kocuria rosea MTCC 1532 | 50 | 100 | 5 hours | chem-soc.si |
| Ochrobactrum sp. JN214485 | 100 | Not specified (optimal at this concentration) | Not specified | nih.gov |
| Rhodotorula mucilaginosa AUMC13567 | 50 | 100 | 12 hours | researchgate.netnih.gov |
Identification of Biodegradation Metabolites (e.g., Leucomalachite Green, Benzophenone derivatives)
The biodegradation of malachite green by microorganisms leads to the formation of several intermediate metabolites. The primary and most well-documented metabolite is leucomalachite green, the reduced, colorless form of the dye. researchgate.netnih.gov Further degradation of leucomalachite green results in a variety of other compounds.
In studies with Pseudomonas veronii JW3-6, five key intermediate products were identified:
Leucomalachite green
4-(dimethylamino) benzophenone
4-dimethylaminophenol
Hydroquinone researchgate.netnih.gov
The identification of these metabolites allows for the proposition of a detailed degradation pathway. researchgate.netnih.gov Other identified metabolites from various microbial degradation processes include N,N-dimethylbenzenamine, 3-dimethylamino-phenol, and various benzophenone derivatives. nih.govresearchgate.net
Enzymatic Bioremediation Approaches
Enzymatic catalysis presents a promising approach for the treatment of wastewater containing malachite green. nih.govrsc.org Enzymes, both naturally occurring and artificially designed, can effectively degrade this dye. For instance, an artificial enzyme, F43H/H64A myoglobin (B1173299) (Mb), has demonstrated efficient biodegradation of malachite green, with a catalytic efficiency that surpasses some natural enzymes. nih.govrsc.org
Laccase, an enzyme produced by the white-rot fungus Trametes cubensis, has also been investigated for its potential in malachite green degradation. nih.gov Both free and immobilized laccase from this fungus have been shown to be sustainable tools for effective malachite green degradation. nih.gov Other enzymes implicated in the biodegradation of malachite green include malachite green reductase, DCIP reductase, tyrosinase, and manganese peroxidase. chem-soc.siresearchgate.net The induction of these enzymes is often observed during the decolorization process, suggesting their direct involvement. chem-soc.si
Chemical Transformation and Metabolite Formation (e.g., Leucomalachite Green, Carbinol Form)
The malachite green cation exists in a pH-dependent equilibrium with its colorless carbinol form. nih.gov In aqueous solutions, this equilibrium is a key aspect of its chemical behavior. nih.gov The rate at which the carbinol form is produced is a function of the pH. nih.gov
The primary transformation product of malachite green is its reduced form, leucomalachite green. nih.gov This conversion can occur through both chemical and enzymatic reduction. nih.gov Leucomalachite green is a significant metabolite as it is lipophilic and can be retained in tissues for longer periods than the parent malachite green molecule. wikipedia.org
Both malachite green and leucomalachite green are susceptible to further chemical transformations, including oxidation-reduction and demethylation reactions. nih.gov Under various environmental conditions, malachite green can undergo hydrolysis and photolysis to form demethylated and hydroxylated products, as well as benzophenone derivatives. nih.gov
pH-Dependent Equilibrium and Carbinol Formation
The malachite green cation exists in a dynamic, pH-dependent equilibrium with its colorless carbinol form, also known as malachite green carbinol or pseudobase. nih.gov This equilibrium is a critical factor in the environmental behavior of the compound, as the two forms exhibit different properties. The colored cationic form is more water-soluble, while the carbinol form is less soluble in water and more lipophilic. nih.gov The transition between these two forms is governed by the pH of the surrounding aqueous medium. nih.gov
The ionization constant (pKa) for the equilibrium between the malachite green cation and its carbinol form is 6.9. nih.govnih.gov At a pH below this value, the ionized, colored cationic form is predominant. As the pH increases above 6.9, the equilibrium shifts towards the formation of the non-ionic, colorless carbinol base. researchgate.net In strongly acidic solutions (pH < 1), the color of the solution changes to yellow due to the formation of a dication. nih.gov Conversely, in strongly alkaline solutions (pH > 12), the green color is lost as the central carbon atom is hydrated, leading to the formation of the carbinol. nih.gov The rate of carbinol formation is also influenced by temperature, with higher temperatures increasing the rate of conversion. nih.gov
The table below illustrates the percentage of malachite green in its ionized, colored form at various pH levels. researchgate.net
| pH | Ionization (%) |
| 4.0 | 100% |
| 6.9 | 50% |
| 7.4 | 25% |
| 10.1 | 0% |
Oxidation-Reduction Reactions and Demethylation
The malachite green cation and its reduced form, leucomalachite green, are subject to oxidation-reduction and demethylation reactions in the environment. nih.gov Leucomalachite green is formed through the chemical or enzymatic reduction of the malachite green cation. nih.gov This colorless leuco form can, in turn, be oxidized back to the colored malachite green cation. wikipedia.org
In addition to redox reactions, malachite green can undergo sequential N-demethylation. nih.gov This process involves the removal of methyl groups from the nitrogen atoms of the molecule, leading to the formation of various N-demethylated derivatives. nih.gov These reactions can occur both before and after the reduction of malachite green to leucomalachite green. nih.gov Advanced oxidation processes, such as those involving hydroxyl radicals, can lead to the degradation of malachite green into various byproducts, including 4-dimethylamino-benzophenone and 4-amino-benzophenone, through demethylation and oxidation. nih.gov
Environmental Distribution and Accumulation
The distribution and accumulation of the malachite green cation in the environment are influenced by its interactions with various components of aquatic and terrestrial systems. Its tendency to adsorb to particulate matter and its uptake by living organisms are key factors in its environmental partitioning.
Adsorption to Organic Carbon and Clay
The malachite green cation readily adsorbs to various solid matrices, including organic carbon and clay minerals. mdpi.comresearchgate.net This adsorption is a significant process that affects its concentration in the water column and its potential for transport. The efficiency of removal through adsorption is dependent on several factors, including the nature of the adsorbent, the initial concentration of the dye, the pH of the solution, and the contact time. deswater.com
Studies have shown that various types of clay can effectively adsorb malachite green from aqueous solutions. mdpi.com The adsorption capacity is often linked to the surface area and the number of available binding sites on the adsorbent material. mdpi.com For instance, research on three different natural inorganic clays (B1170129) demonstrated varying maximum adsorption capacities for malachite green. mdpi.com
The table below presents the maximum adsorption capacities of malachite green on different types of clay as determined by the Langmuir isotherm model. mdpi.com
| Clay Type | Maximum Adsorption Capacity (mg/g) |
| Pakistani bentonite clay (PB) | 243.90 |
| Bentonite from Alfa Aesar (BT) | 188.68 |
| Turkish red mud (RM) | 172.41 |
Activated carbon is another effective adsorbent for the removal of malachite green from water. researchgate.netresearchgate.net The porous structure and high surface area of activated carbon provide numerous sites for the adsorption of the dye molecules. researchgate.net
Presence in Natural Waters and Wastewater
Malachite green is considered a significant water pollutant due to its widespread use in industries such as textiles for dyeing silk, leather, and paper, and in aquaculture as a biocide. wikipedia.orgnih.govresearchgate.net The discharge of untreated or inadequately treated wastewater from these industries leads to the contamination of natural water bodies. researchgate.net The presence of malachite green in aquatic environments is a cause for concern due to its potential toxicity to aquatic life and the risk it poses to human health through the food chain. nih.gov
Concentrations of malachite green in industrial wastewater can be significant. For example, one study analyzing local dyeing wastewater found the concentration of malachite green to be 25 mg/L, which was the highest among the dyes tested. nih.gov Due to the typically low concentrations of malachite green in natural waters, a pre-treatment step is often necessary to concentrate the dye before analysis. nih.gov
Accumulation in Aquatic Organisms
Malachite green and its primary metabolite, leucomalachite green, have been shown to accumulate in the tissues of aquatic organisms, particularly fish. researchgate.net When fish are exposed to malachite green, it is metabolized and can be found in various tissues, including muscle, liver, and kidney. researchgate.net
A critical aspect of this accumulation is the differential persistence of the parent compound and its metabolite. Leucomalachite green, being more lipophilic, has a much longer residence time in fish tissues compared to the malachite green cation. wikipedia.org Residues of malachite green may be detectable in fish muscle for up to 56 days post-exposure, whereas leucomalachite green can be detected for as long as 252 days. nih.gov This prolonged retention of the leuco form makes it the primary marker residue for monitoring the use of malachite green in aquaculture products. nih.gov The accumulation of these residues in fish intended for human consumption is a significant concern, leading to regulatory bans on the use of malachite green in food-producing animals in many countries. wikipedia.org
Toxicological and Ecotoxicological Research on Malachite Green Cation
Mechanistic Toxicology of Malachite Green Cation
The toxicity of the malachite green cation is rooted in its chemical structure and reactivity at the molecular level. Its triphenylmethane (B1682552) structure and cationic nature facilitate interactions with cellular components, leading to a cascade of toxic effects.
The malachite green cation exhibits a strong affinity for various biomolecules, which is a primary driver of its toxicity. These interactions can disrupt normal cellular functions and lead to significant damage.
The malachite green cation interacts with DNA through a combination of intercalative and electrostatic binding modes. Electrochemical and spectroscopic studies have revealed that the planar aromatic rings of the malachite green molecule can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can distort the structure of DNA, potentially interfering with replication and transcription processes.
In addition to intercalation, the positive charge of the malachite green cation facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This dual-mode binding strengthens the association between the dye and the genetic material, enhancing its potential for genotoxicity.
Malachite green cation is known to form complexes with various proteins, altering their structure and function. A notable example is its interaction with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). Spectroscopic studies have shown that malachite green can bind to these transport proteins, potentially affecting the distribution and availability of endogenous and exogenous substances in the body.
Furthermore, malachite green cation has been demonstrated to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Research on human plasma cholinesterase has shown that malachite green acts as a mixed inhibitor. nih.gov The inhibitory constants for this interaction have been determined, highlighting the potential for neurotoxic effects. nih.gov
Table 1: Inhibitory Parameters of Malachite Green Cation on Human Plasma Cholinesterase
| Parameter | Value |
|---|---|
| Inhibition Constant (Ki) | 0.28 ± 0.037 µM |
| Alpha (α) | 23 ± 7.4 |
| Beta (β) | 0 |
This table presents the kinetic parameters of malachite green cation's inhibitory effect on human plasma cholinesterase, indicating a mixed inhibition mechanism. nih.gov
A significant concern regarding malachite green exposure is its genotoxicity, largely attributed to the formation of DNA adducts. Cationic compounds like malachite green have a tendency to form covalent bonds with the anionic sites on the DNA structure, such as phosphate ions. drugbank.com This covalent binding results in the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. These adducts can lead to mutations and genomic instability if not repaired by the cell's DNA repair mechanisms.
Studies have shown that malachite green has a genotoxic profile, leading to increased rates of micronuclei, nucleoplasmic bridges, nuclear buds, and DNA fragmentation in various cell lines. drugbank.com The formation of DNA adducts is a key step in the initiation of carcinogenesis, raising serious concerns about the long-term health effects of malachite green exposure.
Exposure to malachite green cation has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the cell. Low concentrations of malachite green have been shown to increase the differential expression of genes associated with apoptosis and oxidative stress. researchgate.net This is believed to be related to lipid peroxidation, a process that leads to the formation of ROS. researchgate.net
Reactive oxygen species, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. The oxidative damage induced by malachite green can contribute to its cytotoxic and genotoxic effects. Studies in aquatic organisms have demonstrated that exposure to malachite green leads to increased levels of oxidative stress markers.
Table 2: Effects of Malachite Green on Oxidative Stress Markers in Red Tilapia
| Marker | Effect | Organism |
|---|---|---|
| Catalase (CAT) | Increased activity | Red Tilapia (Oreochromis hybrid) |
| Reduced Glutathione (B108866) (GSH) | Depleted levels | Mice |
| Lipid Peroxidation | Increased levels | Mice |
This table summarizes the impact of malachite green exposure on key oxidative stress indicators in different animal models. nih.govnih.gov
The interaction of malachite green cation with cellular components extends to the disruption of essential cellular processes and the inhibition of key enzymes. As previously mentioned, malachite green is a potent inhibitor of acetylcholinesterase (AChE), which can have significant neurological consequences. nih.gov
In addition to AChE, the effects of malachite green on other enzyme systems have been investigated. For instance, some studies have explored its impact on Glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds. Interestingly, research in rainbow trout liver indicated that GST activities were not significantly affected by malachite green treatment.
Interactions with Biomolecules
Ecotoxicological Impacts of Malachite Green Cation
The widespread use of malachite green in various industries has led to its release into aquatic environments, raising significant concerns about its impact on non-target organisms. The ecotoxicological effects of the malachite green cation are extensive, affecting a wide range of aquatic life through acute toxicity, developmental and reproductive harm, and long-term bioaccumulation.
Aquatic Toxicity in Various Organisms (e.g., Brine Shrimp, Fish)
Malachite green cation exhibits significant toxicity to a variety of aquatic organisms, with its effects being influenced by factors such as concentration, exposure duration, and the specific species.
Toxicity in Brine Shrimp (Artemia salina)
Brine shrimp are frequently used as a model organism in ecotoxicological studies due to their sensitivity to chemical contaminants. Research has demonstrated the acute toxicity of malachite green to brine shrimp. For instance, studies have shown that increasing concentrations of malachite green lead to higher mortality rates in brine shrimp nauplii. One study observed that concentrations of 10–100 µg/ml caused high mortality rates nih.gov. In addition to lethality, sublethal effects have also been documented. Exposure to concentrations of 2.5–10 µg/ml of malachite green significantly decreased the locomotor behavior of brine shrimp within one hour of exposure nih.gov. This impairment of movement can have severe consequences for the organism's survival, affecting its ability to feed and evade predators.
Toxicity in Fish
Malachite green is highly toxic to fish, with lethal concentrations often being very close to the concentrations used for therapeutic purposes in aquaculture researchgate.net. The toxicity of malachite green to fish is species-dependent and is also influenced by factors such as water temperature and pH.
Clinical signs of acute malachite green intoxication in fish include restlessness, uncoordinated movements, and surfacing for air researchgate.net. Fish may leap above the water surface, followed by a loss of balance, apathy, and ultimately, death researchgate.net.
The lethal concentration 50 (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period, is a standard measure of acute toxicity. For rainbow trout (Oncorhynchus mykiss), a species extensively studied, the LC50 values for malachite green decrease significantly with longer exposure times.
Acute Toxicity of Malachite Green Cation to Rainbow Trout (Oncorhynchus mykiss)
| Exposure Duration | LC50 Value (mg/L) | Reference |
|---|---|---|
| 24 hours | 32.28 | ijaah.irresearchgate.net |
| 48 hours | 16.32 | ijaah.irresearchgate.net |
| 72 hours | 2.52 | ijaah.irresearchgate.net |
| 96 hours | 0.83 | ijaah.irresearchgate.net |
These data clearly illustrate that even at relatively low concentrations, prolonged exposure to malachite green cation is highly lethal to rainbow trout. Other fish species have also been shown to be sensitive to malachite green. For example, the 96-hour LC50 for bluegills has been reported to be as low as 30.5 µg/L nih.gov.
Teratogenic and Carcinogenic Potential in Aquatic Species
Beyond its acute toxicity, the malachite green cation poses a long-term threat to aquatic life due to its teratogenic (causing developmental malformations) and carcinogenic (cancer-causing) properties.
Teratogenic Effects
Exposure to malachite green during early life stages can lead to significant developmental abnormalities in fish. Studies on rainbow trout have shown that long-term exposure to malachite green can cause developmental defects in eggs, primarily through chromosomal breakage researchgate.net. Fry hatched from eggs exposed to elevated levels of the dye have exhibited abnormalities in the spine, head, fin, and tail researchgate.net. Furthermore, a significant decrease in embryo survival has been observed following extended exposure researchgate.net. These teratogenic effects can have a profound impact on the reproductive success and population stability of affected fish species.
Carcinogenic Effects
There is substantial evidence indicating the carcinogenic potential of malachite green in aquatic species. The chemical structure of malachite green is similar to other triphenylmethane dyes that are known carcinogens agriculturejournals.cz. Research has shown that brown trout treated with malachite green in their early life stages had a higher incidence of tumors in the abdomen, intestines, and liver researchgate.net. In laboratory studies with rats and mice, exposure to malachite green and its metabolite, leucomalachite green, has been linked to the development of tumors in the thyroid gland, liver, and mammary gland nih.gov. These findings in mammalian models raise significant concerns about the potential for malachite green to induce cancer in fish and other aquatic organisms that are chronically exposed to the compound in contaminated waters.
Bioaccumulation and Residue Depletion Studies
A significant ecotoxicological concern with malachite green is its propensity to bioaccumulate in the tissues of aquatic organisms and its persistence in the environment.
Bioaccumulation
Malachite green is readily absorbed by fish from the water and is rapidly metabolized to its reduced, colorless form, leucomalachite green nih.gov. This metabolite is lipophilic (fat-soluble) and tends to accumulate in fatty tissues, such as the muscle and fat of fish nih.gov. Studies have shown that leucomalachite green has a much longer residence time in fish tissues than the parent malachite green compound nih.gov.
Research on various fish species has demonstrated the accumulation of both malachite green and leucomalachite green. For instance, in red tilapia exposed to sublethal concentrations of malachite green, muscle tissue was found to accumulate up to 30.26 µg/kg of malachite green and 52.42 µg/kg of leucomalachite green over a 60-day period nih.gov. Another study found that the sum of malachite green and leucomalachite green residues in pacu fillets reached up to 3284 ng/g, while in Nile tilapia, it was up to 432 ng/g under the same exposure conditions, suggesting that species with higher lipid content may accumulate more of the non-polar leucomalachite green nih.gov.
Residue Depletion
The depletion of malachite green and leucomalachite green from fish tissues is a slow process. While malachite green is eliminated relatively quickly, leucomalachite green can persist for extended periods. In channel catfish, the half-life of the parent malachite green compound in muscle was approximately 67 hours usgs.gov. However, its metabolite, leucomalachite green, is eliminated much more slowly usgs.gov.
Residue depletion studies have shown that leucomalachite green can be detected in fish tissues for a considerable time after exposure has ceased. For example, residues of malachite green and leucomalachite green were quantifiable in both Nile tilapia and pacu up to the 32nd day after exposure nih.gov. The persistence of these residues poses a risk of transfer through the food chain and is a significant concern for the safety of consuming fish from contaminated waters.
Residue Levels of Malachite Green (MG) and Leucomalachite Green (LMG) in Fish Muscle
| Fish Species | Exposure Conditions | Tissue | Maximum Residue Level (µg/kg) | Reference |
|---|---|---|---|---|
| Red Tilapia | Subacute (0.105 mg/L for 20 days) | Muscle | 108.04 (Sum of MG and LMG) | nih.gov |
| Red Tilapia | Sublethal (0.053 mg/L for 60 days) | Muscle | 82.68 (Sum of MG and LMG) | nih.gov |
| Pacu | Immersion bath (0.10 mg/L for 60 min) | Fillet | 3284 (Sum of MG and LMG) | nih.gov |
| Nile Tilapia | Immersion bath (0.10 mg/L for 60 min) | Fillet | 432 (Sum of MG and LMG) | nih.gov |
| Trout | Fish farm effluent | Tissue | 265.2 to 1663 | researchgate.net |
The long-term persistence of leucomalachite green in fish tissues underscores the potential for chronic exposure to organisms higher up the food chain, including humans.
Advanced Oxidation Processes (AOPs) for Malachite Green Cation Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. These methods are particularly effective for breaking down recalcitrant compounds like malachite green.
Catalytic ozonation is an AOP that enhances the efficiency of ozonation by introducing a catalyst, which promotes the decomposition of ozone to generate more hydroxyl radicals. This process has shown promise for the decolorization and mineralization of malachite green. The use of a catalyst can lead to faster reaction rates and higher removal efficiencies compared to ozonation alone. For instance, in one study, the full decolorization of 50 mg/L of malachite green was achieved in 15 minutes with catalytic ozonation, whereas single ozonation required 30 minutes. deswater.comumsu.ac.ir When the initial concentration was increased to 3,000 mg/L, the catalytic process achieved 99.53% decolorization in 30 minutes, compared to 95.38% for single ozonation. deswater.comumsu.ac.irresearchgate.net
Heterogeneous catalysts are widely explored in catalytic ozonation due to their ease of separation and recovery. Clay minerals, such as montmorillonite (B579905), have garnered attention as effective and low-cost catalysts. Montmorillonite K10, both in its natural and chemically modified forms (e.g., Al-Fe modified), has been used to catalyze the ozonation of malachite green. tandfonline.com The catalytic activity of montmorillonite is attributed to its surface properties, including acid-base sites and its ability to adsorb both the dye and ozone molecules, facilitating their reaction. tandfonline.comnih.gov
Studies have shown that modifying montmorillonite with metal ions can further enhance its catalytic performance. For example, Fe-modified montmorillonite has been demonstrated as an effective adsorbent and catalyst for malachite green removal. ekb.eg The mechanism in heterogeneous catalysis can involve the chemisorption of ozone or organic molecules onto the catalyst surface, leading to the formation of reactive species that degrade the pollutant. nih.gov
The efficiency of catalytic ozonation is significantly influenced by several operational parameters. Optimizing these factors is crucial for maximizing the degradation of malachite green.
Catalyst Dose : Increasing the catalyst dosage generally enhances the removal efficiency up to a certain point by providing more active sites for ozone decomposition and dye adsorption. However, an excessive amount of catalyst can lead to a scavenging effect on the generated radicals, potentially reducing the degradation rate.
Ozone Concentration : Higher ozone concentrations typically lead to faster degradation rates. The reaction rate coefficients for catalytic ozonation can be significantly higher than for single ozonation, with one study reporting rates 3.6 to 14 times greater. deswater.comresearchgate.net
pH : The solution's pH is a critical parameter. It affects the surface charge of the catalyst and the stability of ozone. nih.gov For some catalytic systems, such as bone char ash modified with MgO-Fe, an alkaline pH of 10 was found to be optimal for the degradation of a similar cationic dye, methylene (B1212753) blue. semanticscholar.org The interaction between the catalyst surface, ozone, and the target pollutant is highly dependent on the pH of the solution. nih.gov
Table 1: Effect of Process on Malachite Green Decolorization Efficiency
| Process | Initial MG Concentration (mg/L) | Treatment Time (min) | Decolorization Efficiency (%) | Reference |
| Single Ozonation (SOP) | 50 | 30 | 100 | deswater.comumsu.ac.ir |
| Catalytic Ozonation (COP) | 50 | 15 | 100 | deswater.comumsu.ac.ir |
| Single Ozonation (SOP) | 3,000 | 30 | 95.38 | deswater.comumsu.ac.irresearchgate.net |
| Catalytic Ozonation (COP) | 3,000 | 30 | 99.53 | deswater.comumsu.ac.irresearchgate.net |
Photochemical AOPs, such as UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe²⁺), are highly effective for degrading malachite green. These processes utilize UV irradiation to generate hydroxyl radicals from hydrogen peroxide (H₂O₂) and the Fenton reagent.
Direct UV photolysis is generally ineffective for malachite green removal, with one study reporting only 12.35% degradation of a 10 mg/L solution after 60 minutes of irradiation. elsevierpure.comfrontiersin.orgnih.gov However, the addition of H₂O₂ significantly enhances the degradation. In the UV/H₂O₂ process, 100% degradation of a 10 mg/L malachite green solution was achieved in 60 minutes with 10 mM of H₂O₂ at pH 6.0. elsevierpure.comfrontiersin.orgnih.gov
The photo-Fenton process is even more rapid. Complete removal of 10 mg/L of malachite green was observed in just 30 minutes using 10 mM H₂O₂ and 2.5 mg/L Fe²⁺ at an acidic pH of 3.0. elsevierpure.comfrontiersin.orgnih.gov The efficiency of these processes is pH-dependent. The UV/H₂O₂ process shows higher degradation efficiency at pH 6.0 compared to pH 3.0. elsevierpure.comnih.govnih.gov Conversely, the photo-Fenton process is more efficient at an acidic pH of 3.0, which is optimal for the catalytic activity of Fe²⁺ in generating hydroxyl radicals from H₂O₂. elsevierpure.comnih.govnih.govyasin-alsys.org
The initial concentration of malachite green also affects the degradation rate. In the photo-Fenton process, the degradation efficiency at 10 minutes decreased from 100% to 69.49% as the initial dye concentration increased from 2.5 mg/L to 20 mg/L. frontiersin.orgnih.gov
Table 2: Comparison of Photochemical AOPs for Malachite Green Degradation
| Process | Initial MG (mg/L) | Reagents | pH | Time (min) | Degradation (%) | Reference |
| UV Photolysis | 10 | None | 6.0 | 60 | 12.35 | elsevierpure.comfrontiersin.orgnih.gov |
| UV/H₂O₂ | 10 | 10 mM H₂O₂ | 6.0 | 60 | 100 | elsevierpure.comfrontiersin.orgnih.gov |
| UV/H₂O₂/Fe²⁺ (Photo-Fenton) | 10 | 10 mM H₂O₂, 2.5 mg/L Fe²⁺ | 3.0 | 30 | 100 | elsevierpure.comfrontiersin.orgnih.gov |
| UV/H₂O₂/Fe²⁺ (Photo-Fenton) | 100 | 12 mM H₂O₂, 60 ppm Fe²⁺ | 3.0 | 60 | ~98 | gnest.org |
Electrochemical Advanced Oxidation Processes (EAOPs) involve the generation of oxidants, primarily hydroxyl radicals, on the surface of an anode through electrochemical reactions. These methods can achieve high mineralization rates for persistent organic pollutants.
The degradation of malachite green has been successfully demonstrated using EAOPs such as anodic oxidation and electro-Fenton processes. semanticscholar.org One study utilized a pulse current oxidation method with lead dioxide (PbO₂) anodes, achieving a 99.6% removal efficiency of malachite green after 90 minutes. tandfonline.com The optimal conditions were identified as a pulse frequency of 10 Hz, a pulse current density of 30 mA cm⁻², and a pulse duty cycle of 0.6. tandfonline.com This pulse method was found to be more efficient in terms of dye and COD removal and energy consumption compared to direct current oxidation. tandfonline.com The electro-Fenton process, which combines electrochemical H₂O₂ production with the addition of Fe³⁺ as a catalyst, has also been effectively used to degrade and mineralize malachite green. semanticscholar.org
Catalytic Ozonation
Adsorption-Based Removal Strategies
Adsorption is a widely used, effective, and relatively inexpensive technology for removing dyes from wastewater. semanticscholar.orgresearchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of adsorbents have been investigated for the removal of the cationic malachite green dye.
These adsorbents can be broadly categorized, with agricultural solid wastes and biosorbents demonstrating notable adsorption capabilities. semanticscholar.orgresearchgate.net Examples of effective adsorbents include:
Agricultural Wastes : Materials like date palm fronds and Limonia acidissima (wood apple) shells have been utilized as low-cost adsorbents. semanticscholar.orgtandfonline.com
Biochars : Date palm biochar, produced through pyrolysis, has shown a high maximum adsorption capacity for malachite green. tandfonline.com
Activated Carbon : Activated carbon, including magnetic activated carbon, is a highly effective adsorbent. Magnetic activated carbon synthesized by co-precipitation showed an impressive adsorption capacity of up to 766 mg/g at 303 K, with optimal adsorption occurring at a pH of 8–9. deswater.comdeswater.com
The adsorption process is influenced by factors such as pH, adsorbent dose, contact time, and temperature. semanticscholar.orgresearchgate.net The mechanism can be physical or chemical in nature, and the equilibrium data are often analyzed using isotherm models like Langmuir and Freundlich to determine the adsorption capacity and nature of the interaction. tandfonline.comdeswater.com
Table 3: Adsorption Capacities of Various Adsorbents for Malachite Green Cation
| Adsorbent | Type | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |
| Date Palm Fronds (DPF) | Agricultural Waste | 334 | tandfonline.com |
| Date Palm Biochar (DPC) | Biochar | 125 | tandfonline.com |
| Phosphated Date Biochar (DPMW) | Modified Biochar | 32 | tandfonline.com |
| Magnetic Activated Carbon (MAC) | Activated Carbon | 766 | deswater.comdeswater.com |
Remediation and Removal Technologies for Malachite Green Cation
The remediation of water contaminated with Malachite green (MG) cation, a widely used triphenylmethane (B1682552) dye, is a significant environmental focus due to its potential toxicity. Various technologies have been developed to remove this compound from aqueous solutions, primarily centered around adsorption and biodegradation processes.
Computational and Theoretical Studies on Malachite Green Cation
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interactions between the malachite green cation and biological macromolecules. These computational approaches predict the binding modes, affinities, and the dynamic behavior of the complex, offering a detailed view of the molecular recognition processes.
Molecular docking studies have been employed to elucidate the binding of the malachite green cation to various biological macromolecules, including proteins and DNA. These simulations reveal that the cation's interactions are multifaceted, involving a combination of forces.
With proteins such as hemoglobin, apo-transferrin, and spectrin, the malachite green cation is predicted to bind in specific pockets or cavities. nih.govnih.gov The primary forces driving these interactions include:
Hydrophobic interactions: The non-polar phenyl rings of the malachite green cation interact favorably with hydrophobic amino acid residues within the protein's binding site. nih.gov
Hydrogen bonds: The nitrogen atoms of the dimethylamino groups can act as hydrogen bond acceptors, forming bonds with suitable donor groups on the protein. nih.gov
π-π stacking: The aromatic rings of the dye can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, contributing to the binding affinity. nih.gov
In its interaction with DNA, the malachite green cation exhibits a combination of intercalative and electrostatic binding modes. researchgate.net The planar aromatic structure of the cation allows it to insert itself between the base pairs of the DNA double helix (intercalation), while its positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. researchgate.net
Table 1: Summary of Binding Interactions of Malachite Green Cation with Biological Macromolecules
| Macromolecule | Primary Binding Site | Key Interaction Types |
|---|---|---|
| Hemoglobin | Central cavity | π-π interactions, hydrogen bonds, hydrophobic interactions nih.gov |
| Apo-transferrin | Not specified | Hydrophobic interactions, hydrogen bonds |
| Spectrin | Self-associating domain | Van der Waals interactions, hydrophobic forces |
| DNA | Between base pairs and phosphate backbone | Intercalation, electrostatic interactions researchgate.net |
The binding of the malachite green cation can induce significant conformational changes in biological macromolecules. Molecular dynamics simulations provide insights into these structural alterations and the stability of the resulting complex over time.
Upon binding to proteins like hemoglobin and apo-transferrin, the malachite green cation can cause changes in the protein's secondary and tertiary structure. nih.govresearchgate.net For instance, studies have shown a decrease in the α-helical content and an increase in β-sheet, turn, and random coil structures in hemoglobin after binding with malachite green. Similarly, interaction with apo-transferrin leads to alterations in its tertiary structure, affecting the microenvironment around key amino acid residues. nih.govresearchgate.net
Molecular dynamics simulations have been used to assess the stability of these protein-ligand complexes. By calculating the root-mean-square deviation (RMSD) of the protein backbone over the simulation time, researchers can determine if the protein reaches a stable conformation when bound to the malachite green cation. researchgate.net These simulations have shown that the native protein can attain a relatively stable conformation after an initial equilibration period when complexed with the dye. researchgate.net
The binding of malachite green can also influence the conformation of antibody variable domains, mediating their homodimerization. nih.gov In this process, the binding of the cation is associated with the repositioning of complementarity-determining regions (CDRs), leading to a more compact structure. nih.gov The conformational changes are crucial for the assembly and stability of the resulting ternary complex. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations have been instrumental in understanding the intrinsic properties of the malachite green cation.
DFT calculations provide a detailed picture of the electronic structure of the malachite green cation. The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity and spectral properties.
The positive charge of the malachite green cation is not localized on a single atom but is delocalized across the conjugated π-system of the molecule, including the central carbon atom and the nitrogen atoms of the dimethylamino groups. This charge delocalization is a key feature of its electronic structure.
DFT studies are also used to analyze intramolecular charge transfer (ICT) within the molecule. unige.ch The absorption of light can excite an electron from the HOMO to the LUMO, leading to a redistribution of electron density. In the malachite green cation, this corresponds to a charge transfer from the dimethylamino groups to the central part of the molecule. The extent of this charge transfer influences the color and photophysical properties of the dye.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the malachite green cation, known as its equilibrium geometry. These calculations have shown that the molecule is not perfectly planar. The three phenyl rings are twisted out of a common plane, adopting a propeller-like conformation.
The non-planarity of the malachite green cation is a result of steric hindrance between the ortho-hydrogens on the phenyl rings. DFT calculations have been used to optimize the geometry and have found that the optimized structure of malachite green complexes can be non-planar. nih.gov The malachite green cation structure is often described as having C2v symmetry due to the equivalent resonance structures where the positive charge is on either of the nitrogen atoms. researchgate.net
Binding to other molecules, such as an RNA aptamer, can induce a more coplanar relationship between the phenyl rings. mdpi.com This change in conformation towards a more planar structure leads to a more extended π-system, which can affect the electronic and spectral properties of the dye. mdpi.com
DFT calculations allow for the determination of several global reactivity descriptors, which provide insights into the chemical reactivity and stability of the malachite green cation. These properties are calculated from the energies of the HOMO and LUMO.
Chemical Hardness (η): This property measures the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.
Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. A "soft" molecule is more reactive.
Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
These global properties are useful for predicting the reactivity of the malachite green cation in various chemical environments. For instance, its softness can be related to its ability to interact with other molecules through polarization and charge transfer. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. nih.gov
Table 2: Definitions of Global Properties from DFT Calculations
| Property | Definition | Significance |
|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; higher value indicates greater reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Non-Linear Optical Properties
The malachite green cation has been the subject of various computational and theoretical studies to elucidate its non-linear optical (NLO) properties. These investigations are crucial for understanding its behavior under high-intensity light and for potential applications in fields like optical sensing and photodynamic therapy.
Research has employed methods such as the Z-scan technique to experimentally determine key NLO parameters. One study systematically investigated the NLO properties of malachite green dissolved in ethanol (B145695) using different laser powers at a wavelength of 457 nm. researchgate.net The findings revealed that both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β) are dependent on the incident laser power. researchgate.net The real and imaginary parts of the third-order non-linear optical susceptibility (χ⁽³⁾) were also calculated from this experimental data. researchgate.net
Another study focused on how the NLO properties of malachite green are influenced by its environment, specifically in formulations with micelles and when encapsulated in reverse micelles. researchgate.net Using the Z-scan technique, researchers determined the non-linear absorption coefficient (β) and non-linear refractive index (n₂) of these formulations, noting that the parameters are affected by the size and concentration of the micelles and the charge of the surfactants used. researchgate.net
Theoretical and modeling approaches have also been applied to understand the NLO response of the malachite green cation, particularly at interfaces. The simplified bond hyperpolarizability model (SBHM) combined with density functional theory (DFT) calculations has been used to analyze the second-harmonic generation (SHG) from malachite green on silicon surfaces. nih.govresearchgate.net These computational studies simplify the analysis of the SHG signal by reducing the number of independent components in the non-linear tensor for the interface. nih.govresearchgate.net Based on the C₂ᵥ symmetry of the malachite green structure, a specific susceptibility tensor has been proposed to model its NLO response. nih.gov This combination of theoretical modeling and experimental validation provides a framework for developing non-linear optics-based nanosensors for detecting contaminants like malachite green. nih.govresearchgate.net
The following tables summarize the experimentally determined non-linear optical parameters for malachite green cation under specific conditions.
| Power (mW) | Non-linear Refractive Index (n₂) (cm²/W) | Non-linear Absorption Coefficient (β) (cm/W) |
|---|---|---|
| 10 | -2.83 x 10⁻⁷ | 1.01 x 10⁻³ |
| 20 | -3.11 x 10⁻⁷ | 1.12 x 10⁻³ |
| 30 | -4.09 x 10⁻⁷ | 1.21 x 10⁻³ |
| 40 | -5.22 x 10⁻⁷ | 1.35 x 10⁻³ |
| 50 | -6.13 x 10⁻⁷ | 1.54 x 10⁻³ |
| Power (mW) | Re(χ⁽³⁾) (esu) | Im(χ⁽³⁾) (esu) |
|---|---|---|
| 10 | -1.21 x 10⁻⁶ | 0.21 x 10⁻⁶ |
| 20 | -1.33 x 10⁻⁶ | 0.23 x 10⁻⁶ |
| 30 | -1.75 x 10⁻⁶ | 0.25 x 10⁻⁶ |
| 40 | -2.23 x 10⁻⁶ | 0.28 x 10⁻⁶ |
| 50 | -2.62 x 10⁻⁶ | 0.32 x 10⁻⁶ |
Regulatory and Policy Considerations in Academic Research
International and National Regulations on Malachite Green Cation Use and Residues
Malachite green, a synthetic dye, has been widely used in aquaculture as an effective antifungal and antiprotozoal agent. zootechnical.comera-learn.eu However, due to concerns about its potential carcinogenicity and the persistence of its residues in fish tissues, its use in food-producing animals is heavily regulated and often banned in many countries. researchgate.netbund.de
Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated malachite green and concluded that it should not be used in food fish due to its potential to cause cancer in experimental animals. cfs.gov.hk The Codex Alimentarius Commission, which sets international food standards, has not established a Maximum Residue Limit (MRL) for malachite green, reflecting the lack of support for its use in food-producing animals. who.intseafish.org
Many countries and regions have implemented their own stringent regulations. The European Union (EU) has banned the use of malachite green in food-producing animals and has established a Reference Point for Action (RPA) for the sum of malachite green and its primary metabolite, leucomalachite green. cfs.gov.hkintrafish.comeurofins.de This RPA was updated from 2 µg/kg to 0.5 µg/kg in 2019. cfs.gov.hk The United States, Canada, and Japan also prohibit the use of malachite green in aquaculture for human consumption. cfs.gov.hkusda.govcanada.ca In the United States, the Food and Drug Administration (FDA) has classified malachite green as a priority chemical for study due to concerns about potential human exposure. npshistory.com
In Asia, countries like Japan have established a "not detected" level for malachite green and leucomalachite green in food. usda.gov Similarly, the Philippines has prohibited the use, importation, and exportation of fish and fishery products containing malachite green. da.gov.ph These regulations are enforced through monitoring programs that test for residues in both domestic and imported aquaculture products. scispace.comekb.eg
Regulatory Status of Malachite Green in Various Regions
| Country/Region | Regulatory Status | Maximum Residue Limit (MRL) / Reference Point for Action (RPA) |
|---|---|---|
| European Union | Banned for use in food-producing animals. cfs.gov.hkintrafish.com | 0.5 µg/kg for the sum of malachite green and leucomalachite green (RPA). cfs.gov.hk |
| United States | Not approved for use in food-producing animals. cfs.gov.hkusda.gov | No established MRL; zero tolerance policy. scispace.com |
| Canada | Not approved for use in food-producing animals. cfs.gov.hkusda.govcanada.ca | Interim standard for action is 1 ppb for the sum of malachite green and leucomalachite green. canada.ca |
| Japan | Prohibited for use in food-producing animals. usda.gov | "Not detected" (ND). usda.gov |
| Australia & New Zealand | Not approved for use in food-producing animals. | "Not detected" with a limit of detection of 2 µg/kg. usda.gov |
| Philippines | Prohibited for use in aquaculture. da.gov.ph | Not applicable due to prohibition. |
| Hong Kong | Prohibited in all food sold. cfs.gov.hk | Not applicable due to prohibition. |
Academic Contributions to Risk Assessment and Monitoring
Academic research has been instrumental in informing the regulatory stance on malachite green by providing crucial data on its toxicity, metabolism, and persistence. Studies have demonstrated that malachite green is metabolically reduced to leucomalachite green in fish, which persists in tissues for extended periods. usda.govnpshistory.com This finding is significant as leucomalachite green has also been shown to be a carcinogen. who.int
Researchers have developed and refined various analytical methods for detecting and quantifying residues of both malachite green and leucomalachite green in aquaculture products and the environment. These methods include:
High-Performance Liquid Chromatography (HPLC) scispace.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) scispace.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) scispace.com
Spectrophotometry researchgate.net
Electrochemical methods researchgate.net
Immunoassays researchgate.net
These analytical advancements have enabled regulatory bodies to effectively monitor the illegal use of malachite green and enforce established limits. researchgate.netnih.gov
Furthermore, academic studies have focused on risk assessment to understand the potential harm to human consumers. By determining the concentration of malachite green residues in farmed fish and estimating dietary intake, researchers can calculate the Margin of Exposure (MOE). researchgate.netnih.gov The MOE is a ratio between the dose that causes a harmful effect and the estimated human exposure. A higher MOE indicates a lower level of concern. While some studies have indicated that the health risk to consumers may be within acceptable limits in certain contexts, they also highlight the ongoing issue of illegal use in some regions. researchgate.netnih.govnih.govconsensus.app
Development of Alternative Agents and Sustainable Practices
In response to the prohibition and strict regulation of malachite green, the academic and industrial sectors have actively researched and developed safer and more sustainable alternatives for controlling fungal infections in aquaculture. era-learn.euresearchgate.net The search for effective replacements has been a long-standing challenge, as any new agent must demonstrate both efficacy and a favorable safety profile for fish, humans, and the environment. intrafish.com
Several promising alternatives have emerged from this research:
Bronopol (B193717): This compound is the active ingredient in Pyceze, a commercially available alternative to malachite green. intrafish.comintrafish.com Studies have shown that bronopol is effective in controlling fungal infections on salmonid eggs and is biodegradable, with no adverse effects on non-target organisms. intrafish.comeafp.org
Hydrogen Peroxide: Recognized by the U.S. FDA as a low regulatory priority compound, hydrogen peroxide has been shown to be effective in controlling fungal growth on fish eggs. researchgate.netresearchgate.net
Formalin: While effective, formalin is also under scrutiny due to user safety and environmental concerns. researchgate.netresearchgate.net It is currently restricted for use with the eggs of certain fish species. researchgate.net
Sodium Chloride (Salt): High concentrations of salt have been found to be effective in controlling Saprolegnia infections. researchgate.net However, the large quantities required can be a practical limitation. researchgate.net
Herbal Extracts: Researchers are exploring the antifungal properties of various plant extracts, such as those from Allium sativum (garlic) and Artemisia sieberi (wormwood), as potential natural alternatives. jifro.ir Extracts from Opuntia ficus-indica have also shown promise. koreascience.kr
Beyond chemical replacements, research also emphasizes the importance of sustainable aquaculture practices to minimize the need for chemical treatments. This includes maintaining optimal water quality, reducing fish density, and employing biosecurity measures to prevent the introduction and spread of pathogens. researchgate.neteafp.org
Future Research Directions for Malachite Green Cation
Enhanced Remediation Technologies and Novel Adsorbent Development
Future research will likely focus on developing more effective and sustainable technologies for removing malachite green from aquatic environments. A significant area of this research is the exploration and development of novel adsorbents that are not only efficient but also cost-effective and environmentally friendly.
Key Research Areas:
Development of Novel Adsorbents: The focus is on creating adsorbents with high adsorption capacities, rapid uptake kinetics, and excellent reusability. mdpi.com Materials such as porous organic polymers, biochars derived from agricultural waste, and modified natural polymers like lignin (B12514952) are promising candidates. mdpi.comtandfonline.comresearchgate.net For instance, a porous organic polymer, TPA-POP, has demonstrated an impressive adsorption capacity of 755.72 mg/g for malachite green. mdpi.com
Optimization of Adsorption Processes: Research will continue to optimize parameters such as pH, adsorbent dosage, temperature, and contact time to maximize removal efficiency. mdpi.comnih.gov The use of response surface methodology (RSM) has been effective in optimizing these conditions. For example, a study using acclimatized and sonicated Oscillatoria sp. as a biosorbent achieved a maximum adsorption capacity of 757 mg/g under optimized conditions. nih.gov
Mechanism of Adsorption: A deeper understanding of the adsorption mechanisms, including electrostatic interactions, hydrogen bonding, and π-π interactions, is crucial for designing more effective adsorbents. mdpi.com
Combined Remediation Strategies: Investigating the synergistic effects of combining different remediation techniques, such as adsorption with advanced oxidation processes (AOPs) or biodegradation, could lead to more complete and efficient removal of malachite green. researchgate.net
Table 1: Comparison of Novel Adsorbents for Malachite Green Removal
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Optimal Temperature (°C) | Removal Efficiency (%) |
|---|---|---|---|---|
| TPA-POP (Porous Organic Polymer) | 755.72 | 6.0 | 45 | 99.60 |
| Oscillatoria sp. (Microalgal biosorbent) | 757 | 8.5 | Not specified | 90.8 |
| Rumex abyssinicus derived Activated Carbon | Not specified | 6 | Not specified | 99.9 |
| Date Palm Biochar | Not specified | Not specified | 25 | Not specified |
Comprehensive Mechanistic Studies of Toxicity and Biodegradation Pathways
While the toxicity of malachite green is well-established, future research will delve deeper into the molecular mechanisms of its toxicity and the intricate pathways of its biodegradation. This knowledge is essential for assessing the environmental risks and developing effective bioremediation strategies.
Key Research Areas:
Elucidation of Biodegradation Pathways: Researchers are working to identify the complete biodegradation pathways of malachite green in various microorganisms. Studies have already proposed pathways in bacteria like Exiguobacterium sp. MG2 and Pseudomonas veronii, involving steps like N-demethylation, reduction, and benzene (B151609) ring-removal. plos.orgsemanticscholar.orgresearchgate.net Future work will likely use advanced analytical techniques to identify all intermediate metabolites and the enzymes involved.
Identification of Key Enzymes: The roles of enzymes such as triphenylmethane (B1682552) reductase, cytochrome P450, laccase, and dye-decolorizing peroxidase in the degradation of malachite green are being actively investigated. plos.orgnih.govresearchgate.netnih.gov Understanding the structure and function of these enzymes could enable their use in enzymatic bioremediation.
Toxicity of Degradation Products: A critical area of future research is the assessment of the toxicity of the intermediate and final products of malachite green biodegradation. nih.govresearchgate.net Studies have shown that some degradation products are less toxic than the parent compound, but a comprehensive evaluation is necessary to ensure the safety of bioremediation processes. nih.govresearchgate.netsemanticscholar.org
Genetic and Molecular Mechanisms: Investigating the genes and regulatory networks involved in malachite green degradation by microorganisms will provide a deeper understanding of the process and could lead to the development of genetically engineered organisms with enhanced degradation capabilities.
Table 2: Identified Intermediates in the Biodegradation of Malachite Green
| Microorganism | Identified Intermediates |
|---|---|
| Exiguobacterium sp. MG2 | N,N-dimethylaniline, and five other intermediates |
| Pseudomonas veronii JW3-6 | Leucomalachite green, 4-(dimethylamino) benzophenone (B1666685), 4-dimethylaminophenol, benzaldehyde (B42025), hydroquinone |
Advanced Analytical Techniques for Trace Level Detection
The ability to detect minute quantities of malachite green and its metabolites in environmental and biological samples is crucial for monitoring contamination and ensuring food safety. Future research will focus on developing more sensitive, rapid, and portable analytical methods.
Key Research Areas:
Surface-Enhanced Raman Spectroscopy (SERS): SERS-based sensors, particularly when integrated with microfluidic devices, offer a highly sensitive and rapid method for trace analysis of malachite green in water. nih.gov Future work will likely focus on improving the stability and reproducibility of SERS substrates and developing portable SERS instruments for on-site detection.
Mass Spectrometry-Based Methods: Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the quantitative detection of trace levels of malachite green. mdpi.compreprints.orgresearchgate.netmdpi.com EESI-MS allows for rapid analysis with minimal sample preparation, making it suitable for real-time monitoring. mdpi.compreprints.orgresearchgate.net
Molecularly Imprinted Polymers (MIPs): The development of MIPs as selective sorbents for solid-phase microextraction coupled with mass spectrometry can significantly enhance the sensitivity and selectivity of malachite green detection in complex matrices like aquatic products. scispace.com
Development of Portable Sensors: There is a growing need for simple, low-cost, and portable analytical devices for rapid screening of malachite green in the field. Future research will likely explore the development of colorimetric and electrochemical sensors for this purpose.
Table 3: Performance of Advanced Analytical Techniques for Malachite Green Detection
| Analytical Technique | Limit of Detection (LOD) | Sample Matrix | Key Advantages |
|---|---|---|---|
| SERS with Microfluidic Sensor | Below 1-2 ppb | Water | Rapid, highly sensitive |
| EESI-MS/MS | ~3.8 µg·L⁻¹ | Lake water | Rapid (<2 min/sample), no sample pre-treatment |
| Dispersive liquid–liquid microextraction with HPLC-DAD | 0.1 µg L⁻¹ | Water | Simple, reliable |
| LC-MS/MS | 0.025 mg/L | Environmental samples | High precision and recovery |
Development of Environmentally Benign Alternatives
Given the inherent toxicity of malachite green, a crucial long-term research goal is the development and adoption of environmentally friendly alternatives. This involves a shift away from synthetic dyes derived from petrochemical sources towards natural and sustainable colorants.
Key Research Areas:
Exploration of Natural Colorants: Research is focused on identifying and characterizing natural colorants from various sources, including plants, fruits, minerals, and microorganisms. ijpsi.org These alternatives offer benefits such as non-toxicity and biodegradability. ijpsi.org
Improving the Properties of Natural Dyes: A significant challenge with natural dyes is their often lower color fastness and tinctorial strength compared to synthetic dyes. Future research will aim to improve these properties through various chemical and biotechnological approaches.
Synthesis of Novel, Non-Toxic Dyes: The synthesis of new synthetic dyes with molecular structures that are inherently less toxic and more readily biodegradable is another important research direction. This could involve the incorporation of functional groups that are susceptible to microbial or enzymatic degradation.
Fluorinated Analogs: The synthesis and toxicological evaluation of fluorinated analogs of malachite green have shown that some derivatives exhibit lower toxicity to human cells, presenting a potential avenue for developing safer alternatives. nih.gov
Integration of Computational and Experimental Approaches for Deeper Understanding
The integration of computational modeling with experimental studies offers a powerful approach to accelerate research and gain deeper insights into the behavior and fate of the malachite green cation.
Key Research Areas:
Response Surface Methodology (RSM): RSM and other statistical design of experiment methodologies will continue to be used to optimize the operational parameters for the removal of malachite green by various techniques, including adsorption and photocatalytic degradation. deswater.comnih.gov
Kinetic and Isotherm Modeling: The application of various kinetic and isotherm models to experimental data is essential for understanding the mechanisms of adsorption and degradation processes. mdpi.comnih.gov
Quantum Chemical Calculations: Computational methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of the malachite green cation and its interactions with adsorbents and enzymes at a molecular level. This can aid in the design of more effective remediation strategies.
Predictive Toxicology: Computational models can be developed to predict the toxicity of malachite green and its degradation products, reducing the need for extensive animal testing and providing a rapid screening tool for newly developed alternatives.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting malachite green cation and its metabolites in biological tissues?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detecting malachite green (MG) and its reduced metabolite, leucomalachite green (LMG), due to its high sensitivity and specificity. Tissue samples should undergo solid-phase extraction (SPE) with acetonitrile-ammonium acetate buffer for cleanup, followed by separation using a C18 column and detection in ESI(+)-SIM mode .
- Validation : Ensure method validation includes recovery rates (≥70%), limits of detection (LOD < 0.5 µg/kg), and inter-day precision (RSD < 15%) .
Q. How can adsorption isotherms be used to model malachite green removal from aqueous solutions?
- Methodological Answer :
- Equilibrium Studies : Conduct batch adsorption experiments with varying adsorbent doses (e.g., 0.1–5 g/L) and MG concentrations (10–200 mg/L). Measure residual MG spectrophotometrically at λ_max = 617 nm.
- Isotherm Fitting : Test Langmuir (monolayer adsorption), Freundlich (heterogeneous surfaces), and Temkin (adsorption heat effects) models. Use error functions like RMSE and χ² to identify the best fit .
- Case Example : Phosphoric acid-activated date stone (PAADS) showed a Langmuir capacity of 48.6 mg/g for MG, outperforming natural date stones (NDS) due to enhanced porosity .
Advanced Research Questions
Q. How can experimental design optimize multi-dye adsorption systems involving malachite green cation?
- Methodological Answer :
- Taguchi and Plackett-Burman Designs : Use these to screen critical variables (pH, adsorbent dose, contact time, co-existing ions). For simultaneous removal of MG, rhodamine B, and cresol red, Taguchi L9 orthogonal arrays achieved >83% efficiency with pseudo-second-order kinetics (R² > 0.98) .
- Statistical Validation : Confirm model accuracy via ANOVA (p < 0.05) and residual analysis. Thermodynamic parameters (ΔG < 0, ΔH > 0) should confirm spontaneity and endothermicity .
Q. What experimental strategies address discrepancies in malachite green’s tissue persistence data between in vitro and in vivo studies?
- Methodological Answer :
- Longitudinal Sampling : After therapeutic baths (e.g., 6-day exposure at 0.2 mg/L), sample tissues (muscle, liver, skin) at intervals (0–180 days) to track LMG persistence. Use LC-MS to differentiate MG (rapidly eliminated) and LMG (slow elimination, t½ > 40 days) .
- Controlled Variables : Maintain water temperature (12–14°C) and dissolved oxygen to replicate aquaculture conditions. Compare elimination rates between controlled lab settings and field data from fish farms .
Q. How can molecular dynamics (MD) simulations improve understanding of malachite green’s interaction with adsorbents?
- Methodological Answer :
- Model Development : Simulate MG’s electrostatic interactions with adsorbents (e.g., Fe₃O₄/HA composites) using software like GROMACS. Parameterize force fields for triphenylmethane groups and cationic charges.
- Validation : Correlate simulated binding energies (e.g., −25 kJ/mol for Fe₃O₄/HA) with experimental ΔH values from isotherm data .
Data Contradiction and Validation
Q. Why do adsorption capacities for malachite green vary across studies using similar biochar materials?
- Methodological Answer :
- Material Heterogeneity : Characterize adsorbent properties (BET surface area, FTIR functional groups, zeta potential) to identify variability. For example, PAADS had 2× higher surface area (312 m²/g) than NDS, directly impacting MG uptake .
- Protocol Standardization : Adopt consistent agitation speeds (150 rpm), particle sizes (100–200 µm), and ionic strength (0.01 M NaCl) to minimize experimental noise .
Q. How can researchers reconcile conflicting toxicological thresholds for malachite green in aquatic organisms?
- Methodological Answer :
- Species-Specific Protocols : Test MG toxicity on model organisms (e.g., rainbow trout vs. zebrafish) under standardized OECD guidelines. Measure LC50 (e.g., 0.1 mg/L for trout) and histopathological endpoints (gill damage, liver vacuolation) .
- Regulatory Alignment : Compare EU (0.01 mg/kg) and German (10 µg/kg) residue limits, emphasizing LC-MS detection to harmonize thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
